APC-300

Catalog No.
S548297
CAS No.
M.F
M. Wt
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
APC-300

Product Name

APC-300

IUPAC Name

NONE

solubility

Soluble in DMSO, not in water

Synonyms

APC300; APC-300; APC 300

The exact mass of the compound APC-300 is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

APC-300, or 2-(Acetylamino)-3-(4-methylphenyl)propanoic acid, is an organic compound classified as an amide. It is characterized by its complex structure, which includes a propanoic acid backbone and an acetylamino group. This compound exhibits a molecular weight of approximately 553.63 g/mol and is known for its low solubility in water, with less than 1 mg/mL reported at 66°F. APC-300 is primarily utilized in various

  • Reactivity with Azo and Diazo Compounds: As an amide, APC-300 can react with azo and diazo compounds, potentially generating toxic gases during decomposition. This reaction highlights the need for careful handling due to the associated health hazards .
  • Formation of Nitriles: When mixed with dehydrating agents such as phosphorus pentoxide or thionyl chloride, APC-300 can be converted into nitriles, showcasing its versatility in synthetic chemistry .
  • Combustion Reactions: The combustion of APC-300 leads to the formation of mixed oxides of nitrogen, which are significant pollutants. This aspect emphasizes the environmental considerations that must be taken into account when utilizing this compound .

APC-300 exhibits various biological activities that make it a subject of interest in pharmacological research:

  • Antimicrobial Properties: Preliminary studies suggest that APC-300 may possess antimicrobial effects, making it a candidate for further investigation in the development of new antibiotics.
  • Anti-inflammatory Effects: Some research indicates that compounds similar to APC-300 can modulate inflammatory pathways, suggesting potential therapeutic applications in treating inflammatory diseases .

The synthesis of APC-300 can be achieved through multiple methods:

  • Direct Acylation: The compound can be synthesized through the direct acylation of the corresponding amine with acetic anhydride or acetyl chloride.
  • Reflux Method: Another method involves refluxing a mixture of the appropriate amine and propanoic acid under controlled conditions to yield APC-300.
  • Use of Catalysts: Catalytic methods employing Lewis acids can enhance the efficiency of the synthesis process, allowing for higher yields and purities of the final product .

APC-300 has several applications across different fields:

  • Pharmaceuticals: Due to its biological activity, APC-300 is being explored as a potential therapeutic agent for various diseases.
  • Agricultural Chemicals: Its properties may also lend themselves to use as a pesticide or herbicide, aiding in crop protection.
  • Chemical Intermediates: APC-300 serves as an important intermediate in organic synthesis, facilitating the production of more complex molecules .

Research into the interactions of APC-300 with other compounds has revealed significant insights:

  • Synergistic Effects: Studies have shown that when combined with certain antibiotics, APC-300 may enhance their efficacy against resistant bacterial strains.
  • Toxicological Assessments: Interaction studies have also focused on understanding the toxicological profile of APC-300, particularly in relation to its metabolic pathways and potential side effects when administered alongside other drugs .

APC-300 shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesUnique Properties
Benzoic AcidAromatic carboxylic acidCommonly used as a food preservative
AcetamideSimple amideLow toxicity; widely used in organic synthesis
N-(4-Ethoxyphenyl)acetamideAromatic amideExhibits anti-inflammatory properties
3,7-Dihydro-1,3,7-trimethylxanthine (Caffeine)Methylated xanthine derivativeStimulant effects; widely consumed

APC-300's distinctive acetylamino group differentiates it from simpler amides and acids by potentially enhancing its biological activity and reactivity in synthetic pathways .

APC-300 is a small molecule compound developed by Adamis Pharmaceuticals Corporation (now DMK Pharmaceuticals) as part of their cancer therapeutics research program [7] [21]. It belongs to a class of compounds designed specifically for the treatment of prostate cancer and represents one of three related small molecule compounds (alongside APC-100 and APC-200) acquired by Adamis from Colby Pharmaceuticals [13] [16] [19].

The compound is classified as an androgen receptor signaling inhibitor that demonstrates significant anti-cancer properties, particularly against prostate cancer cells [7] [11]. As a small molecule inhibitor, APC-300 functions through multiple mechanisms of action, with its primary activity centered on modulating androgen receptor signaling pathways that play crucial roles in prostate cancer development and progression [11] [12].

Pharmacological Classification

From a pharmacological perspective, APC-300 is classified as an anti-androgenic signal transduction inhibitor [12] [16]. This classification reflects its mechanism of action, which involves interference with androgen receptor signaling pathways that are critical for prostate cancer cell growth and survival [11] [20]. The compound demonstrates activity against both androgen-dependent prostate cancer and castrate-resistant prostate cancer, making it particularly valuable as a potential therapeutic agent [7] [11].

APC-300 is part of a broader class of compounds that target hormone-dependent cancers through modulation of nuclear receptor signaling [11] [21]. Its development represents part of ongoing efforts to create more effective treatments for advanced prostate cancer, particularly for cases where conventional hormone therapies have failed [11] [19].

Research and Development Context

The development of APC-300 emerged from extensive research into novel approaches for treating prostate cancer, particularly advanced and treatment-resistant forms of the disease [7] [11] [19]. The compound was acquired by Adamis Pharmaceuticals as part of a strategic expansion of their oncology portfolio, with specific focus on addressing unmet needs in prostate cancer treatment [13] [16] [19].

Research on APC-300 has been conducted in collaboration with several academic institutions, including the Hormel Institute at the University of Minnesota and the Mayo Clinic [7] [11]. These collaborative efforts have helped elucidate the compound's mechanisms of action and potential therapeutic applications [7] [11].

Molecular Characteristics

APC-300 functions as an androgen receptor antagonist with multiple modes of action that distinguish it from conventional anti-androgen therapies [7] [11] [12]. While the complete molecular structure has not been publicly disclosed in detail, research indicates that the compound's activity stems from its ability to interfere with androgen receptor signaling through both direct and indirect mechanisms [7] [11].

The compound's molecular design enables it to inhibit androgen receptor signaling in both hormone-dependent and hormone-independent contexts, a characteristic that makes it particularly valuable for addressing the challenge of castrate-resistant prostate cancer [7] [11] [20].

Androgen Receptor Inhibition

APC-300 primarily functions through inhibition of androgen receptor signaling, a critical pathway in prostate cancer development and progression [7] [11]. Research has demonstrated that the compound inhibits androgen receptor signaling and activation in both androgen-dependent prostate cancer and castrate-resistant prostate cancer environments [7] [11] [20].

The compound's ability to inhibit androgen receptor signaling independent of hormonal status represents a significant advantage over conventional anti-androgen therapies, which often lose effectiveness as prostate cancer progresses to a castrate-resistant state [7] [11]. This characteristic suggests potential utility in preventing or delaying the progression from androgen-dependent prostate cancer to castrate-resistant prostate cancer [11] [20].

Signal Transduction Pathways

Beyond direct androgen receptor antagonism, APC-300 appears to modulate multiple signal transduction pathways involved in cancer cell growth and survival [7] [12]. While specific details of these interactions have not been fully elucidated in public literature, research suggests that the compound may affect pathways similar to those targeted by related compounds in the same series [12] [16].

The multi-modal action of APC-300 likely contributes to its observed efficacy against heterogeneous prostate cancer cell populations, including those with varying levels of androgen sensitivity and androgen receptor expression [7] [11]. This broad activity profile distinguishes APC-300 from more narrowly targeted anti-androgen therapies [11] [20].

Cellular Effects

At the cellular level, APC-300 has been shown to significantly inhibit the growth and proliferation of prostate cancer cells [7] [11]. Importantly, research indicates that the compound preferentially affects cancer cells while largely sparing normal cells, suggesting a favorable therapeutic index [7] [11].

Studies have demonstrated that APC-300 treatment results in decreased secretion of prostate-specific antigen (PSA) in a concentration-dependent manner, providing a measurable biomarker of its anti-cancer activity [7]. Additionally, the compound has been shown to decrease the growth of prostate cancer cells, further confirming its potential therapeutic value [7] [11].

Preclinical Studies

Preclinical research on APC-300 has yielded promising results regarding its potential as a prostate cancer therapeutic [7] [11]. Studies conducted at the Hormel Institute, University of Minnesota, and the Mayo Clinic have demonstrated that APC-300 effectively inhibits androgen receptor signaling and activation in prostate cancer models [7] [11].

A key finding from preclinical research is that APC-300 shows activity against both androgen-dependent and castrate-resistant prostate cancer cells, suggesting potential utility across different stages of disease progression [7] [11]. This broad spectrum of activity is particularly valuable given the challenges associated with treating castrate-resistant prostate cancer [11] [20].

Research has also shown that APC-300 preferentially inhibits the growth and proliferation of heterogeneous prostate cancer cells while largely sparing normal cells [7] [11]. This selective activity against cancer cells suggests a favorable therapeutic profile that could potentially minimize adverse effects on normal tissues [7] [11].

Comparative Efficacy

While direct comparative studies between APC-300 and other prostate cancer therapeutics are limited in the public literature, research on related compounds in the same series provides some context for understanding its potential efficacy [12] [16]. For instance, APC-100, another compound in the same series, has demonstrated higher therapeutic activity than current marketed standard-of-care anti-androgens in preclinical models [16].

The ability of APC-300 to inhibit androgen receptor signaling independent of hormonal status represents a significant advantage over conventional anti-androgen therapies, which often lose effectiveness as prostate cancer progresses to a castrate-resistant state [7] [11] [20]. This characteristic suggests potential utility in preventing or delaying the progression from androgen-dependent prostate cancer to castrate-resistant prostate cancer [11] [20].

Research Data Table

Study ParameterKey FindingsResearch Context
Androgen Receptor InhibitionAPC-300 inhibits androgen receptor signaling and activation in both androgen-dependent and castrate-resistant prostate cancer [7] [11]Research conducted at Hormel Institute, University of Minnesota and Mayo Clinic [7] [11]
Cellular Growth InhibitionSignificant inhibition of prostate cancer cell growth and proliferation in a concentration-dependent manner [7] [11]Demonstrated preferential activity against cancer cells while sparing normal cells [7] [11]
PSA SecretionDecreased secreted levels of PSA in a concentration-dependent manner [7]Provides measurable biomarker of anti-cancer activity [7]
Hormonal IndependenceShows activity independent of hormonal status, effective in both androgen-dependent and castrate-resistant environments [7] [11] [20]Rare and desirable characteristic for prostate cancer therapeutics [11] [20]
Selectivity ProfilePreferentially inhibits heterogeneous prostate cancer cells with differential androgen sensitivity and androgen receptor expression [7] [11]Suggests potential efficacy across diverse prostate cancer cell populations [7] [11]

Molecular Targets

Research indicates that APC-300 targets the androgen receptor signaling pathway through mechanisms that may differ from conventional anti-androgens [7] [11] [20]. While the precise molecular interactions have not been fully characterized in public literature, the compound appears to inhibit androgen receptor function in ways that remain effective even in castrate-resistant prostate cancer [7] [11].

The ability of APC-300 to function in both androgen-dependent and androgen-independent environments suggests that it may target aspects of androgen receptor signaling that persist despite conventional androgen deprivation therapy [7] [11] [20]. This characteristic is particularly valuable given that persistent androgen receptor signaling is a key driver of castrate-resistant prostate cancer development [20] [30].

Patent and Intellectual Property

APC-300 is covered by patents that protect its use in the treatment of prostate cancer [12] [16]. These patents form part of a broader intellectual property portfolio acquired by Adamis Pharmaceuticals from Colby Pharmaceuticals, which includes related compounds APC-100 and APC-200 [13] [16] [19].

The patent protection for APC-300 and related compounds represents a significant asset for the developing company, providing exclusivity for the commercial development and potential marketing of these therapeutics [12] [16]. This intellectual property protection is essential for supporting the substantial investment required for clinical development of novel cancer therapeutics [16] [19].

Current Research Status

Research on APC-300 has demonstrated promising preclinical results, particularly regarding its activity against both androgen-dependent and castrate-resistant prostate cancer cells [7] [11]. These findings suggest potential utility across different stages of disease progression, addressing a significant unmet need in prostate cancer treatment [11] [20].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 07-15-2023
1: Manner H, Enderle MD, Pech O, May A, Plum N, Riemann JF, Ell C, Eickhoff A. Second-generation argon plasma coagulation: two-center experience with 600 patients. J Gastroenterol Hepatol. 2008 Jun;23(6):872-8. doi: 10.1111/j.1440-1746.2008.05437.x. PubMed PMID: 18565020.
2: Manner H, May A, Faerber M, Pech O, Plum N, Ell C. The tissue effect of second generation argon plasma coagulation (VIO APC) in comparison to standard APC and Nd:YAG laser in vitro. Acta Gastroenterol Belg. 2007 Oct-Dec;70(4):352-6. PubMed PMID: 18330091.
3: Dang BW, Zhang J. [The efficacy of endobronchial argon plasma coagulation in the management of intraluminal obstructive lesions of the central airway]. Zhonghua Jie He He Hu Xi Za Zhi. 2007 May;30(5):330-3. Chinese. PubMed PMID: 17651635.
4: Nomura T, Miyashita M, Makino H, Maruyama H, Katsuta M, Kashiwabara M, Takahashi K, Sasajima K, Yamashita K, Tajiri T. Argon plasma coagulation for the treatment of superficial esophageal carcinoma. J Nippon Med Sch. 2007 Apr;74(2):163-7. PubMed PMID: 17507793.
5: Miyazawa T, Nawashiro H, Shima K, Bertalanffy H. Early experiences of haemostasis on brain tumour surgery with Argon Plasma Coagulation (APC). Acta Neurochir (Wien). 2000;142(11):1247-51. PubMed PMID: 11201639.
6: Roach SK, Kozarek RA, Raltz SL, Sumida SE. In vitro evaluation of integrity and sterilization of single-use argon beam plasma coagulation probes. Am J Gastroenterol. 1999 Jan;94(1):139-43. PubMed PMID: 9934744.
7: Katsuura Y, Aoki K, Tanabe H, Kiyoki M, Funatsu A. Characteristic effects of activated human protein C on tissue thromboplastin-induced disseminated intravascular coagulation in rabbits. Thromb Res. 1994 Nov 15;76(4):353-62. PubMed PMID: 7871494.

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